

OGT 2115: A Comparative Guide to its Heparanase Inhibitory Effects

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Compound of Interest

Compound Name: OGT 2115

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the heparanase inhibitor **OGT 2115** with other relevant alternatives. The information is compiled from preclinical data to support research and development decisions in the field of oncology and beyond.

OGT 2115: Mechanism of Action and Therapeutic Potential

OGT 2115 is a potent, cell-permeable, and orally active small molecule inhibitor of heparanase. [1] Heparanase is an endo- β -D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and cell surfaces. Upregulation of heparanase is strongly associated with tumor growth, metastasis, and angiogenesis, making it a compelling target for cancer therapy.

The primary mechanism of action of **OGT 2115** involves the inhibition of heparanase activity, which in turn disrupts the degradation of the ECM, a critical step in tumor cell invasion and metastasis. Furthermore, heparanase releases various growth factors stored in the ECM, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). By inhibiting heparanase, **OGT 2115** can reduce the bioavailability of these pro-angiogenic factors, thereby exerting anti-angiogenic effects.

A notable pathway affected by **OGT 2115** has been identified in prostate cancer. Studies have shown that **OGT 2115** induces apoptosis in prostate cancer cells by downregulating the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).^{[2][3][4]} This suggests a dual role for **OGT 2115** in not only preventing cell invasion but also directly promoting cancer cell death.

Performance Comparison of Heparanase Inhibitors

This section provides a comparative overview of **OGT 2115** and other heparanase inhibitors that have been evaluated in preclinical or clinical studies. The data highlights the inhibitory potency and other relevant biological activities.

Inhibitor	Chemical Class	Heparanase IC50	Anti-Angiogenic IC50	Other Relevant Activities & Notes
OGT 2115	Small Molecule	0.4 μ M	1 μ M	Orally active. Inhibits prostate cancer cell viability (PC-3 IC50: 20.2 μ M; DU-145 IC50: 97.2 μ M).[2] Reduces serum VEGF levels by ~20% in an MDA435 xenograft model. [2]
OGT 2492	Small Molecule	3.0 μ M	2 μ M	Reduces serum VEGF levels by ~50% in an MDA435 xenograft model, showing a more pronounced effect than OGT 2115 in this specific study.[2]
Roneparstat (SST0001)	Glycosaminoglycan (GAG) Mimetic	~3 nM	-	A high molecular weight heparin derivative. Has been evaluated in Phase I clinical trials for multiple myeloma.[5][6]
Pixatimod (PG545)	Glycosaminoglycan (GAG)	Potent inhibitor (specific IC50 not	-	A synthetic heparan sulfate

	Mimetic	provided in reviewed sources)		mimetic. Has been in clinical trials for various cancers. Also exhibits anti-viral activity.[1][7]
M-402 (Necuparanib)	Glycosaminoglycan (GAG) Mimetic)	5 µg/mL	-	A low molecular weight heparin derivative. Has undergone clinical evaluation.
PI-88 (Muparfostat)	Oligosaccharide Mixture	Analogues have IC50 of ~1 µM	-	A mixture of sulfated mannan oligosaccharides. One of the first heparanase inhibitors to enter clinical trials.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of **OGT 2115** are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **OGT 2115** (e.g., 0.4, 0.8, 1.6, 3.2, and 6.4 µmol/L for KB oral cancer cells) and a vehicle control.[8] Incubate for the desired time period (e.g., 24, 48, or 72 hours).

- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

- **Chamber Preparation:** Coat the upper chamber of a Transwell insert with a layer of Matrigel or another basement membrane extract to serve as an invasion barrier.
- **Cell Seeding:** Seed cancer cells in serum-free medium in the upper chamber.
- **Compound and Chemoattractant Addition:** Add **OGT 2115** at various concentrations to the upper chamber. In the lower chamber, add a medium containing a chemoattractant, such as fetal bovine serum (FBS).
- **Incubation:** Incubate the plate for 24-48 hours to allow for cell invasion.
- **Cell Staining and Quantification:** Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with a dye such as crystal violet.
- **Analysis:** Count the number of stained cells in several microscopic fields to quantify the extent of invasion.

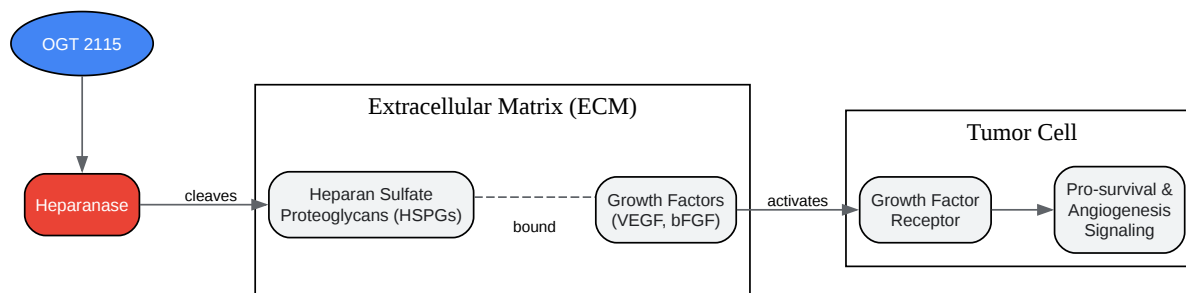
Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

- Cell Lysis: Treat cells with **OGT 2115** for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., MCL-1, β -actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

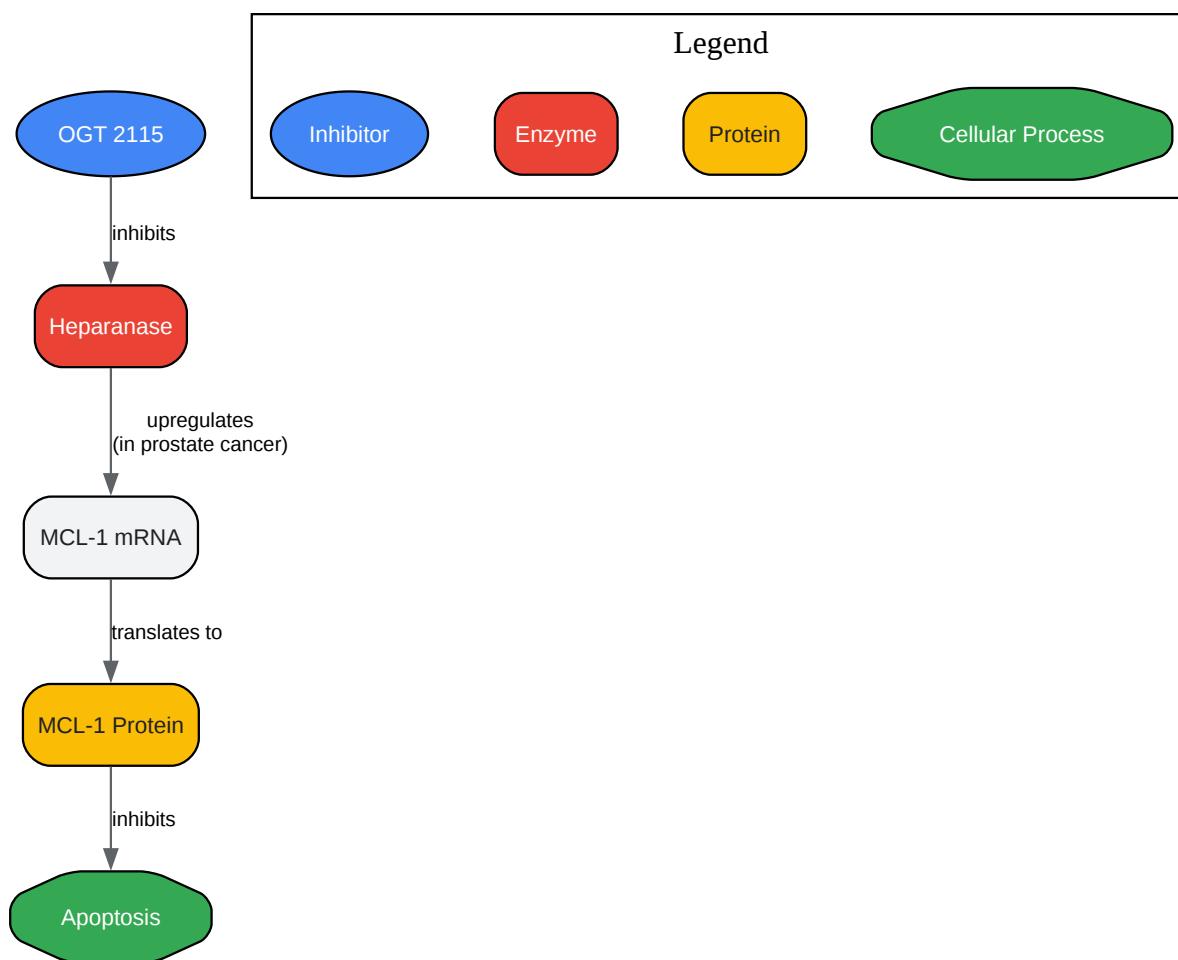
Visualizing the Impact of OGT 2115

The following diagrams illustrate the signaling pathways and experimental workflows associated with the inhibitory effects of **OGT 2115**.



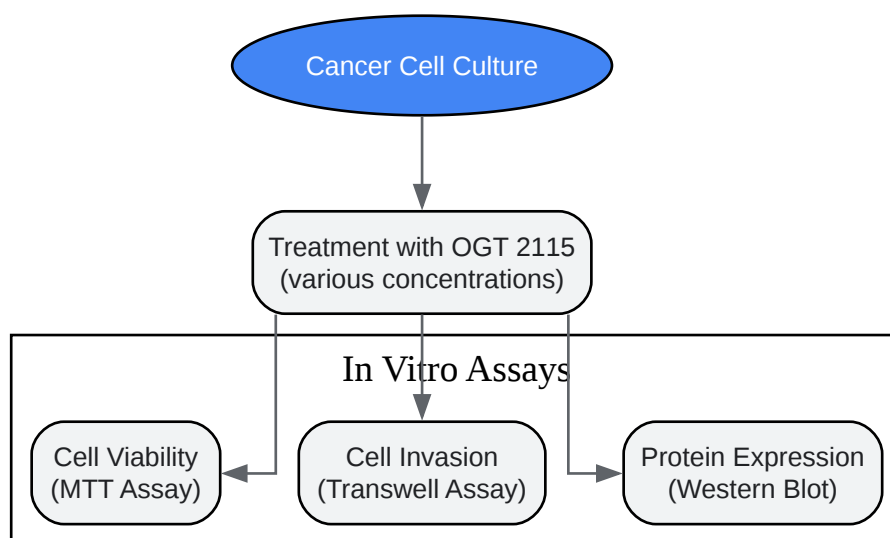
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Caption: General Heparanase Signaling Pathway and **OGT 2115** Inhibition.



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Caption: OGT 2115-Mediated Downregulation of MCL-1 in Prostate Cancer.



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Caption: Experimental Workflow for Evaluating **OGT 2115's** Inhibitory Effects.

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